molecular formula C18H24N2O2 B10963540 Piperidino[3-(piperidinocarbonyl)phenyl]methanone

Piperidino[3-(piperidinocarbonyl)phenyl]methanone

Cat. No.: B10963540
M. Wt: 300.4 g/mol
InChI Key: XNVHBNJXCKSADW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidino[3-(piperidinocarbonyl)phenyl]methanone typically involves the reaction of piperidine with 3-(piperidinocarbonyl)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Piperidino[3-(piperidinocarbonyl)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidino[3-(piperidinocarbonyl)phenyl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of piperidino[3-(piperidinocarbonyl)phenyl]methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidino[3-(piperidinocarbonyl)phenyl]methanone is unique due to its specific structure, which combines the piperidine ring with a piperidinocarbonyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

[3-(piperidine-1-carbonyl)phenyl]-piperidin-1-ylmethanone

InChI

InChI=1S/C18H24N2O2/c21-17(19-10-3-1-4-11-19)15-8-7-9-16(14-15)18(22)20-12-5-2-6-13-20/h7-9,14H,1-6,10-13H2

InChI Key

XNVHBNJXCKSADW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)C(=O)N3CCCCC3

Origin of Product

United States

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